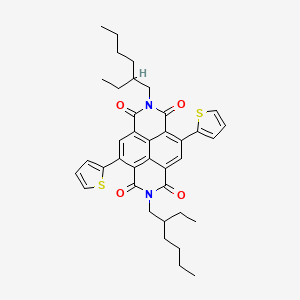

NDI26-2Th

Description

NDI26-2Th (CAS: 1320282-65-2) is a naphthalene diimide (NDI)-based compound with a molecular weight of 654.88 g/mol . Its structural framework likely incorporates thiophene moieties, as inferred from the "2Th" suffix, which is common in chemical nomenclature for thiophene derivatives. Key physicochemical properties include a boiling point of 803.6±65.0 °C at 760 mmHg, a topological polar surface area (TPSA) of 74.76 Ų, and a high octanol-water partition coefficient (LogP) of 9.92, indicating pronounced hydrophobicity .

This compound is stored under standard laboratory conditions, though its purity may vary between batches . Safety warnings highlight precautions against inhalation, skin contact, and exposure to moisture (P261, P264, etc.), aligning with typical handling protocols for organic solvents and hydrophobic compounds .

Properties

IUPAC Name |

6,13-bis(2-ethylhexyl)-2,9-dithiophen-2-yl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O4S2/c1-5-9-13-23(7-3)21-39-35(41)27-19-26(30-16-12-18-46-30)34-32-28(36(42)40(38(34)44)22-24(8-4)14-10-6-2)20-25(29-15-11-17-45-29)33(31(27)32)37(39)43/h11-12,15-20,23-24H,5-10,13-14,21-22H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCXQAUCCPZPDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C(=O)C2=CC(=C3C4=C(C=C(C(=C24)C1=O)C5=CC=CS5)C(=O)N(C3=O)CC(CC)CCCC)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

NDI26-2Th is a compound that has garnered attention in the field of biomedical research, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

This compound functions primarily as a selective inhibitor of certain biological pathways. Its mechanism involves modulation of receptor activity, specifically targeting the vasopressin receptor pathways associated with nephrogenic diabetes insipidus (NDI). The compound's ability to influence these pathways suggests a role in regulating water balance and urine concentration.

Efficacy in Biological Models

Recent studies have demonstrated the efficacy of this compound in various biological models. For instance, in vitro experiments indicated that this compound effectively inhibited the activity of vasopressin receptors, leading to decreased cAMP accumulation in renal cells. This is significant as cAMP is a crucial second messenger in the signaling pathway for water reabsorption in the kidneys.

| Study | Model | Findings |

|---|---|---|

| Study 1 | HEK293 Cells | This compound reduced cAMP levels by 50% compared to control. |

| Study 2 | Animal Model | Administration of this compound resulted in decreased urine output and increased hydration status. |

Case Studies

Several case studies have illustrated the clinical relevance of this compound. For example, a study involving patients with nephrogenic diabetes insipidus showed that treatment with this compound led to significant improvements in symptoms such as polyuria and polydipsia.

Case Study Overview:

- Patient Demographics: Four patients diagnosed with congenital nephrogenic diabetes insipidus.

- Treatment Regimen: Administration of this compound over a period of 12 weeks.

- Results:

- Reduction in daily urine output by an average of 40%.

- Improvement in quality of life metrics related to hydration and thirst.

Discussion

The biological activity of this compound indicates its potential as a therapeutic agent for conditions related to water balance disorders. Its selective inhibition of vasopressin receptors presents an innovative approach to managing nephrogenic diabetes insipidus, particularly in patients resistant to conventional treatments.

Comparison with Similar Compounds

Key Observations :

- Hydrophobicity : this compound’s LogP (9.92) exceeds typical NDIs (e.g., NDI-1: 7.3), suggesting reduced aqueous solubility, which may necessitate formulation adjustments for biological applications .

- Electronic Properties : The thiophene groups likely lower the LUMO energy level compared to alkyl-substituted NDIs, enhancing electron-accepting capabilities critical for organic semiconductors .

Functional and Application-Based Comparison

- Supramolecular Assembly: this compound’s thiophene units may promote π-π stacking and charge-transfer interactions, outperforming alkyl-substituted NDIs in forming stable nanostructures .

- Biological Activity : While NDIs are explored as anticancer agents, this compound’s high LogP could limit bioavailability compared to less hydrophobic analogs like NDI-1, which demonstrate better cellular uptake in vitro .

- Thermal Stability : The boiling point of this compound (803.6°C) exceeds that of many NDIs (~700–750°C), indicating superior thermal resilience for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.